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Compound of Interest

Compound Name: 1,2-Benzisothiazole

Cat. No.: B1215175

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole core is a privileged heterocyclic scaffold in medicinal chemistry,
forming the foundation for a diverse array of biologically active compounds. Its unique
structural and electronic properties have been exploited to develop drugs targeting a wide
range of therapeutic areas, including central nervous system disorders, cancer, inflammation,
and infectious diseases. This document provides detailed application notes and experimental
protocols for researchers engaged in the discovery and development of novel therapeutics
based on the 1,2-benzisothiazole scaffold.

Antipsychotic Agents

The 1,2-benzisothiazole moiety is a key pharmacophore in several atypical antipsychotic
drugs. These agents typically exhibit a multi-receptor antagonist profile, with prominent activity
at dopamine D2 and serotonin 5-HT2A receptors. Lurasidone is a notable example of a
commercially successful antipsychotic drug built upon this scaffold.

Quantitative Data: Receptor Binding Affinities of
Lurasidone
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Target Binding Affinity (Ki, nM) Functional Activity
Dopamine D2 0.994 - 1.7[1] Antagonist[1][2][3]
Serotonin 5-HT2A 0.47 - 2.0[1] Antagonist[1][2][3]
Serotonin 5-HT7 0.49 - 0.5[1] Antagonist[2][3]
Serotonin 5-HT1A 6.38 - 6.8[1] Partial Agonist[1][2]
Adrenergic a2C 10.8[1] Antagonist[1]
Adrenergic a2A 41]1] Weak Antagonist[1]
Adrenergic al 48[1] Weak Antagonist[1]
Serotonin 5-HT2C 415[1] Weak Affinity[1]
Histamine H1 >1000[1] Negligible Affinity[1]
Muscarinic M1 >1000[1] Negligible Affinity[1]

Signaling Pathway of Lurasidone
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Proposed signaling pathway of Lurasidone.

Experimental Protocol: Synthesis of Lurasidone

Hydrochloride
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This protocol describes an industrial-scale synthesis of Lurasidone Hydrochloride.[4][5][6]

Materials:

(3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium]
Methanesulfonate (Intermediate 4)

(3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (Intermediate 5)

Potassium carbonate

Toluene

Water

Isopropy! alcohol

Hydrogen chloride (HCI)
Procedure:

e Suspend Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and
potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L).

e Heat the suspension at 105°C for 15 hours. Monitor the reaction progress by UPLC.
e Once the reaction is complete, cool the mixture to room temperature.

o Add water (90 L) and separate the phases.

o Concentrate the organic solution to a small volume.

« |solate Lurasidone as the hydrochloride salt by treating with HCI in isopropanol.

The final product is obtained with a yield of 98.3% and a purity of 99.49% (HPLC).[4]

Anti-Cancer Agents
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1,2-Benzisothiazole derivatives have emerged as a promising class of anti-cancer agents,
exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often
involve the inhibition of key signaling pathways, such as NF-kB, and the induction of apoptosis
through caspase activation.

Quantitative Data: Anti-Cancer Activity of 1,2-

Benzisothiazole Derivatives
. Target/Mechan
Compound Cell Line IC50 . Reference
ism
o L428 (Hodgkin's o
BIT Derivative 1 3.3 pg/mL NF-kB Inhibition [7]
Lymphoma)
o L428 (Hodgkin's o
BIT Derivative 2 4.35 pg/mL NF-kB Inhibition [7]
Lymphoma)
o L428 (Hodgkin's o
BIT Derivative 3 13.8 pg/mL NF-kB Inhibition [7]
Lymphoma)
] HepG2
2-Substituted 56.98 uM (24h), NF-kB/COX-
o (Hepatocellular ] o [819]
Derivative A ] 38.54 uM (48h) 2/iNOS Inhibition
Carcinoma)
] HepG2
2-Substituted 59.17 uM (24h), NF-kB/COX-
o (Hepatocellular ] o [819]
Derivative B ) 29.63 uM (48h) 2/iNOS Inhibition
Carcinoma)
Caspase-3
Analogue 6b - Nanomolar o [10]
Inhibition
Caspase-3
Analogue 6r - Nanomolar o [10]
Inhibition
Caspase-3
Analogue 6s - Nanomolar o [10]
Inhibition
Caspase-3
Analogue 6w - Nanomolar o [10]
Inhibition
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Signaling Pathway: NF-kB and COX-2 Inhibition in

Cancer
Inhibition of NF-kB and COX-2 pathways by 1,2-benzisothiazole derivatives.

Experimental Protocol: NF-kB Luciferase Reporter Gene
Assay

This protocol is for measuring NF-kB activation in response to treatment with 1,2-
benzisothiazole derivatives.[11][12][13][14]

Materials:

o HEK293T cells (or other suitable cell line)

o DMEM with 10% FBS and 1% penicillin/streptomycin

o NF-KB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
o Transfection reagent (e.g., PEI)

o 1,2-Benzisothiazole test compounds

e TNF-a (or other NF-kB activator)

e Luciferase Assay System

¢ 96-well opaque, flat-bottom plates

Luminometer

Procedure:

e Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80%
confluency on the day of transfection.

o Transfection: Co-transfect the cells with the NF-kB luciferase reporter plasmid and the
control plasmid using a suitable transfection reagent according to the manufacturer's
protocol.
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Treatment: After 24 hours of transfection, replace the medium with fresh medium containing
various concentrations of the 1,2-benzisothiazole test compounds. Incubate for 1 hour.

Stimulation: Add an NF-kB activator (e.g., TNF-0) to the wells and incubate for an additional
6-24 hours.

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the
luciferase assay Kit.

Luciferase Assay: Transfer the cell lysates to an opaque 96-well plate. Add the luciferase
substrate and measure the firefly and Renilla luciferase activities using a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
account for variations in transfection efficiency and cell number. Calculate the percentage of
NF-kB inhibition for each compound concentration relative to the stimulated control.

Experimental Protocol: Caspase-3 Inhibition Assay
(Colorimetric)

This protocol describes a general method for assessing the inhibitory activity of 1,2-

benzisothiazole derivatives against human caspase-3.[15][16]

Materials:

Recombinant human caspase-3

Assay buffer (e.g., containing HEPES, DTT, EDTA, and CHAPS)
1,2-Benzisothiazole test compounds (dissolved in DMSO)
Caspase-3 substrate (e.g., Ac-DEVD-pNA)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:
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o Prepare serial dilutions of the test compounds in the assay buffer.

e In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant
human caspase-3 enzyme. Include a vehicle control (DMSO) and a positive control (a known
caspase-3 inhibitor).

e Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the
enzyme.

« Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to all wells.
e Incubate the plate at 37°C for 60-120 minutes, protected from light.

o Measure the absorbance at 405 nm using a microplate reader. The absorbance is
proportional to the amount of p-nitroaniline (pNA) released.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value.

Anti-Inflammatory Agents

The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin
derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key
enzyme in the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity of 1,2-
Benzisothiazole Derivatives

Compound Target IC50 / Ki Reference
Human Mast Cell IC50 = 0.85 uM, Ki =

7b [17]
Tryptase 396 nM
Human Mast Cell IC50 = 0.1 pM, Ki =

7d [17]
Tryptase 60 nM
Human Mast Cell IC50 = 0.064 uM, Ki =

m [17]
Tryptase 52 nM
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Experimental Workflow: COX-2 Inhibitor Screening
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Workflow for screening COX-2 inhibitors.

Experimental Protocol: COX-2 Inhibitor Screening Assay
(Fluorometric)

This protocol is a general guideline for screening 1,2-benzisothiazole derivatives for their
ability to inhibit COX-2 activity.[18][19][20][21]

Materials:

e Human recombinant COX-2 enzyme

o COX Assay Buffer

e COX Probe (in DMSO)

e COX Cofactor (in DMSO)

» Arachidonic Acid

e« NaOH

o Celecoxib (positive control inhibitor)

e 1,2-Benzisothiazole test compounds (dissolved in a suitable solvent, e.g., DMSO)

o 96-well black microplate

Fluorometric microplate reader (ExX’Em = 535/587 nm)
Procedure:

o Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
Keep the COX-2 enzyme on ice.

e Plate Setup:

o Sample Wells: Add 10 pL of diluted test inhibitor to the designated wells.
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o Enzyme Control (EC) Well: Add 10 pL of Assay Buffer.

o Inhibitor Control (IC) Well: Add 2 pL of Celecoxib and 8 puL of COX Assay Buffer.

» Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX
Cofactor.

e Add Reaction Mix: Add 80 pL of the reaction mix to each well.

« Initiate Reaction: Using a multi-channel pipette, add 10 pL of diluted arachidonic acid/NaOH
solution to each well to start the reaction.

o Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10
minutes.

» Data Analysis: Choose two time points in the linear range of the fluorescence plot to
calculate the slope for each well. The slope is proportional to the COX-2 activity. Calculate
the percent inhibition for each test compound concentration relative to the enzyme control
and determine the IC50 value.

Antiviral Agents

Certain 1,2-benzisothiazole derivatives have demonstrated potential as antiviral agents,
notably as inhibitors of HIV-1 reverse transcriptase (RT).

Quantitative Data: Anti-HIV-1 Activity of 1,2-
Benzisothiazole Derivatives
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Compound Target EC50/I1C50 Reference
Compound 1 HIV-1 RT RNase H IC50< 1.0 uM
o EC50 =1.68 £ 0.94
HIV-1 Replication
UM
HIV-1 RT DNA
IC50 ~1-6 uM
Polymerase
Compound 2 HIV-1 RT RNase H IC50 < 1.0 uM

HIV-1 Replication

EC50 =2.68 + 0.54

UM
HIV-1 RT DNA

IC50 ~1-6 uM
Polymerase
Compound 3 HIV-1 RT RNase H

HIV-1 Replication

HIV-1 RT DNA o

No Inhibition
Polymerase
Compound 4 HIV-1 RT RNase H

HIV-1 Replication

HIV-1 RT DNA

Polymerase

IC50 ~1-6 pM

Experimental Protocol: HIV-1 Reverse Transcriptase-

Associated RNase H Inhibition Assay

This protocol is for the in vitro screening of inhibitors against the RNase H activity of HIV-1 RT.

[22][23][24][25]

Materials:

e HIV-1 Reverse Transcriptase (RT)
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Reaction buffer (e.g., 50 mM Tris-HCI pH 7.8, 6 mM MgCI2, 1 mM DTT, 80 mM KCI)

Hybrid RNA/DNA substrate (e.g., 5-GAUCUGAGCCUGGGAGCU-Fluorescin-3' / 5'-Dabcyl-
AGCTCCCAGGCTCAGATC-3)

1,2-Benzisothiazole test compounds (dissolved in DMSO)
384-well microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the reaction buffer, the test compound dilutions, and the HIV-1 RT
enzyme.

Initiate the reaction by adding the hybrid RNA/DNA substrate to all wells. The final reaction
volume is typically 30 pL.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Measure the fluorescence intensity. Cleavage of the RNA strand by RNase H separates the
fluorophore and quencher, resulting in an increase in fluorescence.

Calculate the percent inhibition for each compound concentration and determine the IC50
value.

This document provides a foundational resource for researchers working with the 1,2-

benzisothiazole scaffold. The provided protocols are general guidelines and may require

optimization for specific compounds and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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